Amiselimod Hydrochloride

Description

Overview of Sphingosine (B13886) 1-Phosphate Signaling Pathways

Sphingosine 1-phosphate (S1P) is a bioactive signaling lipid that plays a crucial role in a multitude of cellular processes, including cell proliferation, migration, and survival. biocrates.comnih.gov It is formed from the metabolism of sphingomyelin, a component of cell membranes. nih.gov The concentration and activity of S1P are tightly regulated by a balance between its synthesis and degradation. S1P is synthesized from the substrate sphingosine through the action of two sphingosine kinases, SphK1 and SphK2. frontiersin.orgnih.gov Conversely, S1P can be irreversibly broken down by S1P lyase or dephosphorylated back to sphingosine by S1P phosphatases. nih.govmdpi.com

S1P can function as an intracellular second messenger, but many of its most well-characterized effects are mediated extracellularly. frontiersin.org It acts as a ligand for a family of five distinct G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5. nih.govmdpi.com These receptors are expressed on the surface of various cell types throughout the body and are critical for regulating physiological processes in the immune, cardiovascular, and central nervous systems. biocrates.commdpi.com Upon binding S1P, these receptors activate intracellular signaling cascades through different G proteins. For instance, S1P1 exclusively couples to the Gi/o family of G proteins, while S1P2 and S1P3 can couple to Gi/o, Gq, and G12/13, leading to a wide array of downstream cellular responses. nih.gov This differential coupling allows S1P to have diverse and sometimes opposing effects depending on the receptor subtype expressed on a given cell.

Role of Sphingosine 1-Phosphate Receptors in Lymphocyte Trafficking

A fundamental role of the S1P signaling axis is the regulation of immune cell trafficking, particularly the movement of lymphocytes. nih.govnih.gov This process is governed by a distinct concentration gradient of S1P, which is maintained at high levels in the blood and lymph and at low levels within tissues and secondary lymphoid organs such as lymph nodes and the thymus. nih.govfrontiersin.org Lymphocytes, specifically T and B cells, express the S1P1 receptor on their surface. nih.govresearchgate.net

The expression of S1P1 is essential for the egress of these lymphocytes from the lymphoid organs into the lymphatic circulation and subsequently into the bloodstream. nih.govoncotarget.com The S1P gradient acts as a chemotactic signal, guiding the lymphocytes out of the S1P-poor environment of the lymph node towards the S1P-rich environment of the efferent lymph. frontiersin.org By binding to S1P1 on lymphocytes, S1P promotes their exit from lymphoid tissues. nih.govresearchgate.net This mechanism is crucial for immune surveillance, allowing lymphocytes to recirculate throughout the body. Modulation of this pathway, therefore, offers a powerful means of controlling immune responses by sequestering lymphocytes within lymph nodes, preventing them from reaching sites of inflammation. frontiersin.orgnih.gov

Evolution of Sphingosine 1-Phosphate Receptor Modulators in Autoimmune Disease Therapy

The therapeutic potential of targeting S1P receptors was first realized with the discovery of myriocin (B1677593) (ISP-1), a natural product from the fungus Isaria sinclairii. wikipedia.org Chemical modification of myriocin led to the development of fingolimod (B1672674) (FTY720), the first-in-class S1P receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis. nih.govwikipedia.org Fingolimod is a non-selective modulator that, once phosphorylated in vivo, acts as a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). wikipedia.org Its therapeutic effect is primarily attributed to its action on S1P1, which causes receptor internalization and degradation, rendering lymphocytes unresponsive to the S1P gradient and trapping them in the lymph nodes. nih.gov

While effective, the non-selective nature of fingolimod is associated with certain side effects, such as a transient decrease in heart rate (bradycardia), which is linked to its agonist activity at the S1P3 receptor found on atrial myocytes. nih.gov This prompted the development of a second generation of S1P receptor modulators with improved selectivity. nih.gov Compounds such as ozanimod (B609803) and siponimod (B560413) were designed to be more selective for S1P1 and S1P5, thereby retaining the desired immunomodulatory effects while minimizing off-target effects like S1P3-mediated cardiac events. nih.govabmole.com This evolution towards greater receptor selectivity represents a key advancement in the field, aiming for therapies with enhanced efficacy and a more favorable safety profile for autoimmune diseases. nih.govnih.gov

Contextualizing Amiselimod (B1664909) Hydrochloride within S1P Receptor Modulator Research

Amiselimod hydrochloride (MT-1303) is a novel, orally active S1P receptor modulator developed for the treatment of various autoimmune diseases. nih.gov It belongs to the newer generation of S1P modulators designed for high selectivity. abmole.com Amiselimod is a prodrug, meaning it is administered in an inactive form and must be converted within the body to its pharmacologically active metabolite. nih.govaxonmedchem.com This conversion is carried out by sphingosine kinases, which phosphorylate amiselimod to form (S)-amiselimod phosphate (B84403) (amiselimod-P). researchgate.netnih.gov

The defining characteristic of amiselimod is the high selectivity of its active metabolite, amiselimod-P, for the S1P1 receptor. nih.govmedchemexpress.com It was specifically designed to be a potent S1P1 receptor functional antagonist while lacking significant agonist activity at the S1P3 receptor, the subtype associated with bradycardia. researchgate.netnih.gov Research has shown that amiselimod-P is a highly potent S1P1 receptor agonist, even more so than other second-generation modulators in development. plos.org By potently and selectively targeting S1P1, amiselimod is being investigated for its ability to provide strong therapeutic efficacy in autoimmune conditions like ulcerative colitis, Crohn's disease, and psoriasis, with a potentially minimal impact on heart rate. nih.govnih.govebi.ac.uk

Research Findings on Amiselimod

The active metabolite of Amiselimod, Amiselimod-P, demonstrates high potency and selectivity for the S1P1 receptor. Its activity at other S1P receptor subtypes is significantly lower, highlighting its targeted mechanism of action.

Table 1: Selectivity Profile of Amiselimod Phosphate (Amiselimod-P) for Human S1P Receptors

| Compound | S1P₁ (EC₅₀) | S1P₂ (Activity) | S1P₃ (Activity) | S1P₄ (EC₅₀) | S1P₅ (EC₅₀) |

|---|---|---|---|---|---|

| Amiselimod-P | 75 pM | No distinct activity | No distinct activity | >1000 nM | >1000 nM |

| Fingolimod-P | - | - | - | - | - |

| S1P | - | - | - | - | - |

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value denotes greater potency. Data sourced from preclinical studies. nih.govmedchemexpress.com

Structure

2D Structure

3D Structure of Parent

Propriétés

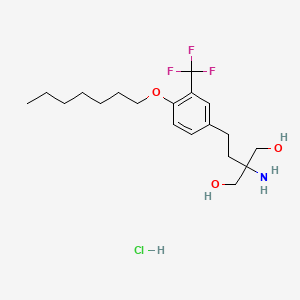

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVJGOVRLHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942398-84-7 | |

| Record name | Amiselimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISELIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Amiselimod Hydrochloride Action

Amiselimod (B1664909) Hydrochloride as a Prodrug and its Metabolite Activation

Amiselimod hydrochloride functions as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its pharmacological effects. nih.govaxonmedchem.comprobechem.comprobechem.com This design strategy is similar to the first-generation S1P receptor modulator, fingolimod (B1672674). nih.gov

In Vivo Biotransformation by Sphingosine (B13886) Kinases

The conversion of amiselimod to its active form is carried out by sphingosine kinases (SPHKs). nih.govaxonmedchem.commedchemexpress.commedchemexpress.com There are two main isoforms of this enzyme, SPHK1 and SPHK2. nih.govnih.gov Amiselimod is predominantly phosphorylated by SPHK2. nih.gov SPHKs are responsible for the phosphorylation of sphingosine to form sphingosine 1-phosphate (S1P), a key signaling lipid. nih.govnih.gov In the same way, these enzymes recognize amiselimod and catalyze its phosphorylation. nih.govaxonmedchem.commedchemexpress.com

Active Metabolite: Amiselimod Phosphate (B84403)

The product of this biotransformation is the active metabolite, (S)-amiselimod phosphate, also referred to as amiselimod-P or MT-1303-P. nih.govaxonmedchem.commedchemexpress.complos.org This phosphorylated form is the molecule that directly interacts with and modulates the activity of S1P receptors. nih.govmedchemexpress.com

Selective Agonism of Sphingosine 1-Phosphate Receptors by Amiselimod Phosphate

Amiselimod phosphate exerts its effects by acting as an agonist at specific subtypes of the sphingosine 1-phosphate receptor family, which comprises five members: S1P1, S1P2, S1P3, S1P4, and S1P5. nih.govnih.gov

S1P1 Receptor Selectivity and Potency

The primary target of amiselimod phosphate is the S1P1 receptor. medchemexpress.com It demonstrates potent and selective agonist activity at this receptor subtype. nih.govaxonmedchem.comresearchgate.net The EC50 value, which indicates the concentration required to elicit a half-maximal response, for amiselimod phosphate at the human S1P1 receptor has been reported to be 75 pmol·L⁻¹ in one study and 0.013 nM in another. nih.govplos.org This high potency signifies a strong binding affinity and activation of the S1P1 receptor. nih.govplos.org

Agonist Activity at S1P4 and S1P5 Receptors

Amiselimod phosphate also shows agonist activity at the S1P4 and S1P5 receptors, though to a lesser extent than at S1P1. nih.govaxonmedchem.comresearchgate.net It is described as having high selectivity for S1P5 and minimal agonist activity for S1P4. nih.govnih.govaxonmedchem.comresearchgate.net

Absence of Distinct Agonist Activity at S1P2 and S1P3 Receptors

A key feature of amiselimod's pharmacological profile is the lack of significant agonist activity at the S1P2 and S1P3 receptor subtypes. nih.govnih.govaxonmedchem.comresearchgate.net This is a deliberate design feature to potentially avoid certain side effects associated with the activation of these receptors, particularly S1P3. nih.gov

Table 1: Agonist Activity of Amiselimod Phosphate at Human S1P Receptors

| Receptor Subtype | Agonist Activity | EC50 Value |

| S1P1 | Potent Agonist | 75 pmol·L⁻¹ nih.gov / 0.013 nM plos.org |

| S1P2 | No Distinct Activity | Not Applicable |

| S1P3 | No Distinct Activity | Not Applicable |

| S1P4 | Minimal Agonist Activity | Not specified |

| S1P5 | High Selectivity | Not specified |

Downstream Signaling Pathways Modulated by this compound

The binding of amiselimod phosphate to S1P1 receptors triggers a cascade of intracellular signaling events. These pathways ultimately lead to the internalization of the S1P1 receptor, rendering lymphocytes unresponsive to the S1P gradient that normally guides their exit from secondary lymphoid organs. nih.govresearchgate.net This functional antagonism of the S1P1 receptor is central to the mechanism of action of amiselimod. bauschhealth.combauschhealth.com

The S1P1 receptor is a G-protein-coupled receptor (GPCR). tandfonline.comwikipedia.org Upon activation by an agonist, GPCRs can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. wikipedia.orgfrontiersin.org This activation occurs through the direct binding of G-protein βγ subunits to the GIRK channels. wikipedia.orgnih.gov Activation of GIRK channels in cardiac pacemaker cells is the mechanism responsible for the heart rate slowing (bradycardia) observed with some S1P receptor modulators. nih.govfrontiersin.org

Research indicates that amiselimod phosphate causes significantly weaker activation of GIRK channels compared to other S1P receptor modulators like fingolimod-P. axonmedchem.comabmole.comnih.gov Studies in human primary atrial myocytes have shown that amiselimod-P leads to approximately five-fold weaker activation of GIRK channels than fingolimod-P. nih.gov This reduced potential for GIRK channel activation is thought to contribute to the minimal cardiac effects observed with amiselimod. abmole.comnih.gov The precise reasons for this difference in GIRK activation, despite similar S1P1 receptor agonist activity, are still being investigated but may relate to differences in the signaling downstream of the S1P1 receptor. nih.gov

The primary immunomodulatory effect of amiselimod stems from its ability to induce the internalization of S1P1 receptors on lymphocytes. nih.govresearchgate.net This process inhibits the egress of lymphocytes from secondary lymphoid organs. nih.govresearchgate.net By preventing lymphocytes from responding to the S1P gradient, amiselimod effectively sequesters them within the lymph nodes. bauschhealth.combauschhealth.com

Preclinical Research on Immunomodulatory Efficacy of Amiselimod Hydrochloride

Investigations in Animal Models of Autoimmune Diseases

Chronic Colitis Models

Studies utilizing murine models of chronic colitis have highlighted the therapeutic potential of amiselimod (B1664909) hydrochloride in inflammatory bowel disease (IBD). nih.govplos.org

Inhibition of Colitogenic Th1 and Th17 Cell Infiltration

In a well-established mouse model of chronic colitis induced by the adoptive transfer of CD4+CD45RBhigh T cells, amiselimod hydrochloride has been shown to inhibit the infiltration of colitogenic Th1 and Th17 cells into the colon. nih.govplos.org These T helper cell subsets are known to play a crucial role in the pathogenesis of IBD. nih.govnih.gov Administration of this compound led to a significant reduction in the numbers of both IFN-γ-producing Th1 cells and IL-17-producing Th17 cells within the lamina propria of the colon. nih.gov This reduction in inflammatory cell infiltration is a key factor in the amelioration of colitis symptoms observed in these models. nih.gov

Effects on Adoptive Transfer-Induced Colitis

In immunodeficient SCID mice with chronic colitis induced by the adoptive transfer of CD4+CD45RBhigh T cells, oral administration of this compound demonstrated significant efficacy. nih.govplos.orgcaymanchem.com Treatment with the compound inhibited the development of chronic colitis, with an efficacy comparable to that of an anti-mTNF-α monoclonal antibody, a standard therapeutic agent for IBD. nih.govplos.org Mice treated with this compound exhibited a reduction in the severity of colitis, which was associated with decreased infiltration of lymphocytes and specifically CD4+ T cells into the colon. nih.gov

| This compound in Chronic Colitis Models | |

| Model | Adoptive transfer of CD4+CD45RBhigh T cells into SCID mice. nih.gov |

| Key Findings | Inhibited the development of chronic colitis. nih.gov |

| Reduced infiltration of Th1 and Th17 cells into the colon. nih.govplos.org | |

| Efficacy was comparable to an anti-mTNF-α mAb. nih.govplos.org | |

| Significantly reduced the number of infiltrating lymphocytes and CD4+ T cells in the lamina propria. nih.gov |

Lupus Nephritis Models

This compound has also been investigated for its therapeutic potential in murine models of systemic lupus erythematosus (SLE), particularly in the context of lupus nephritis, a severe organ manifestation of the disease. nih.govnih.govesmed.org

Reduction of Autoreactive T Cell Infiltration in Kidneys

In lupus-prone murine models, such as MRL/lpr and NZBWF1 mice, this compound has been shown to potently inhibit the progression of lupus nephritis. nih.govnih.gov A key mechanism underlying this effect is the reduction of autoreactive T cell infiltration into the kidneys. medchemexpress.commedchemexpress.comnih.govnih.govmedchemexpress.com T cells are known to play a central role in the pathogenesis of lupus nephritis. nih.gov Histological analysis of the kidneys from treated mice revealed a significant decrease in T cell infiltration, which correlated with the amelioration of kidney damage. nih.gov

Inhibition of Lymphadenopathy and Splenomegaly

A characteristic feature of the MRL/lpr mouse model of lupus is the development of profound lymphadenopathy (enlargement of lymph nodes) and splenomegaly (enlargement of the spleen) due to the accumulation of abnormal T cells. nih.govresearchgate.net Treatment with this compound significantly inhibited the development of both lymphadenopathy and splenomegaly in these mice. medchemexpress.comnih.gov This effect is consistent with the compound's mechanism of action, which involves sequestering lymphocytes within the lymph nodes and preventing their accumulation in peripheral tissues and organs. nih.gov Furthermore, amiselimod treatment led to a marked decrease in the numbers of circulating T cells, B cells, and the abnormal T cells specific to the MRL/lpr mouse model. medchemexpress.comnih.gov

| This compound in Lupus Nephritis Models | |

| Models | MRL/lpr and NZBWF1 mice. nih.govnih.gov |

| Key Findings | Strongly inhibited the development of lupus nephritis. medchemexpress.commedchemexpress.com |

| Reduced the infiltration of autoreactive T cells into the kidneys. medchemexpress.commedchemexpress.comnih.govnih.govmedchemexpress.com | |

| Inhibited the development of lymphadenopathy and splenomegaly in MRL/lpr mice. medchemexpress.comnih.gov | |

| Decreased the number of circulating T cells, B cells, and abnormal T cells in MRL/lpr mice. medchemexpress.comnih.gov |

Other Immune-Mediated Inflammatory Disease Models

Beyond more extensively studied conditions, the preclinical efficacy of this compound has been evaluated in models of systemic lupus erythematosus (SLE), specifically focusing on lupus nephritis, a severe kidney complication of the disease. In research utilizing two distinct murine models of SLE, the MRL/lpr and NZBWF1 mice, amiselimod demonstrated significant therapeutic effects. nih.govnih.gov

Oral administration of amiselimod not only prevented the development of lupus nephritis when given before disease onset but also ameliorated existing symptoms when treatment was initiated after the disease had manifested in MRL/lpr mice. nih.govnih.gov Histological analysis of the kidneys in treated mice revealed a marked reduction in T cell infiltration, as well as inhibition of mesangial expansion and glomerular sclerosis, which are characteristic pathological features of lupus nephritis. nih.gov These findings highlight the potential of amiselimod to address the inflammatory processes driving this specific autoimmune condition. nih.gov The treatment was shown to decrease the infiltration of pathogenic autoreactive T cells into the kidneys, suggesting a direct impact on the organ-specific damage seen in lupus nephritis. nih.govmedchemexpress.com

Modulation of Specific Immune Cell Populations by this compound

A primary mechanism of amiselimod's immunomodulatory action is the significant reduction of circulating lymphocytes in peripheral blood. As a selective sphingosine (B13886) 1-phosphate receptor-1 (S1P1) modulator, its active metabolite, amiselimod phosphate (B84403), causes the internalization of S1P1 receptors on lymphocytes. nih.gov This process renders the lymphocytes unresponsive to the S1P gradient that normally guides their egress from secondary lymphoid organs, effectively trapping them within the lymph nodes. nih.govnih.gov

This mechanism leads to a rapid, dose-dependent, and sustained reduction in the number of circulating T cells and B cells in the peripheral blood. nih.govnih.gov In preclinical studies, oral administration of amiselimod led to a marked decrease in peripheral blood T cell and B cell counts. nih.gov This effect was also confirmed in early-phase human studies, where amiselimod administration resulted in a gradual and dose-dependent reduction in lymphocyte counts, which began to stabilize after approximately 14 days of continuous dosing. nih.govresearchgate.net At a dose of 0.5 mg, a lymphocyte reduction of about 60% was observed. nih.gov This sequestration of lymphocytes away from the circulation is a key factor in preventing their infiltration into inflamed tissues. nih.gov

Preclinical studies have demonstrated that this compound specifically modulates key effector T helper (Th) cell populations that are pivotal in the pathogenesis of many autoimmune diseases. The compound has been shown to significantly inhibit the infiltration of pro-inflammatory Th1 and Th17 cells into target tissues. nih.govnih.gov

In a murine model of chronic colitis, amiselimod administration significantly reduced the number of infiltrating Th1 and Th17 cells within the lamina propria of the colon. nih.govplos.org This was associated with a decrease in the production of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. nih.gov Similarly, in murine models of lupus nephritis, amiselimod treatment was found to decrease the infiltration of autoreactive Th1 and Th17 cells into the kidneys. nih.gov By preventing these pathogenic T cell subsets from reaching sites of inflammation, amiselimod effectively dampens the inflammatory cascade that drives tissue damage in these diseases. medchemexpress.commedchemexpress.com While the role of regulatory T cells (Tregs) is critical in colitis models where amiselimod has been tested, direct preclinical data on the specific effects of amiselimod on the Treg population remains less characterized compared to its clear impact on Th1 and Th17 cells. nih.gov

Peripheral Blood Lymphocyte Dynamics

Comparative Preclinical Efficacy Studies of this compound

The therapeutic potential of this compound has been benchmarked against other established treatments in preclinical models, demonstrating comparable or superior efficacy.

In a murine model of chronic colitis induced by the adoptive transfer of CD4+CD45RBhigh T cells, the efficacy of oral amiselimod was directly compared to that of an anti-mouse tumor necrosis factor-alpha (anti-mTNF-α) monoclonal antibody, a well-established therapeutic agent for inflammatory bowel disease. nih.govplos.org The study found that amiselimod inhibited the development of chronic colitis with an efficacy comparable to the anti-mTNF-α antibody. nih.gov

In the context of lupus nephritis, amiselimod's performance was evaluated against FK506 (tacrolimus), a calcineurin inhibitor used in treating the condition. nih.govnih.gov Across two different murine SLE models (MRL/lpr and NZBWF1 mice), amiselimod showed efficacy that was more potent or comparable to that of FK506 in inhibiting the development and progression of lupus nephritis. nih.gov

Furthermore, while not a direct efficacy comparison, studies have extensively compared the cardiac safety profile of amiselimod to the first-generation S1P receptor modulator, fingolimod (B1672674). These studies showed that amiselimod has a more favorable cardiac safety profile, with significantly less impact on heart rate (bradycardia), a known side effect of fingolimod. nih.govnih.gov

Clinical Investigations of Amiselimod Hydrochloride in Autoimmune Conditions

Phase I Clinical Studies: Pharmacodynamics and Initial Safety Assessments of Amiselimod (B1664909) Hydrochloride

Initial human trials of amiselimod hydrochloride were designed to understand its effects on the body, how it is processed, and its initial safety in healthy individuals. These Phase I studies are critical for determining if a drug can proceed to later-stage trials in patients.

Lymphocyte Count Profiles in Healthy Subjects

The primary pharmacodynamic effect of this compound is the reduction of lymphocyte counts in the peripheral blood. In a Phase I study involving healthy subjects receiving multiple ascending doses for 21 days, this compound demonstrated a dose-dependent reduction in lymphocyte counts. nih.gov The lymphocyte levels gradually decreased over the dosing period, appearing to stabilize around day 14. nih.gov At doses of 0.5 mg, the lymphocyte count was reduced by approximately 60%. nih.gov

Table 1: Lymphocyte Count Reduction in Healthy Subjects (Day 21)

| Metric | Finding |

|---|---|

| Effect | Dose-dependent reduction in peripheral lymphocyte counts. nih.gov |

| Time to Stabilization | Lymphocyte counts appeared to stabilize around day 14 of daily dosing. nih.gov |

| Approximate Reduction | A reduction of about 60% was observed at a 0.5 mg dose. nih.gov |

Cardiovascular Safety Profile Assessment

Given that other drugs in the S1P receptor modulator class have been associated with cardiac effects, such as slowing of the heart rate, the cardiovascular safety of this compound was thoroughly evaluated. nih.gov In a Phase I study that directly compared amiselimod with another S1P modulator, fingolimod (B1672674), and a placebo in healthy subjects over 28 days, amiselimod showed a more favorable cardiac safety profile. nih.govnih.gov Unlike fingolimod, amiselimod did not cause a significant acute negative chronotropic effect (slowing of heart rate) within the first six hours after the initial doses. nih.govnih.gov While a minor decrease in the lowest average hourly heart rate was noted on day 7 or 14 for different amiselimod doses, these changes were smaller than those seen with fingolimod on the first day. nih.govnih.gov No clinically significant bradyarrhythmia or other cardiac abnormalities were observed in the amiselimod groups. nih.govnih.gov

Phase II Clinical Trials of this compound in Inflammatory Bowel Disease

Following the initial studies, this compound was advanced into Phase II trials to assess its effectiveness in patients with inflammatory bowel disease (IBD), a group of conditions characterized by chronic inflammation of the digestive tract.

Ulcerative Colitis

Ulcerative colitis (UC) is an IBD that causes long-lasting inflammation and ulcers in the innermost lining of the large intestine and rectum. The infiltration of lymphocytes is a key feature of the disease, making it a suitable target for this compound. plos.org

A global Phase II, randomized, double-blind, placebo-controlled study (NCT04857112) evaluated the efficacy of this compound in patients with mild-to-moderately active ulcerative colitis. bauschhealth.comclinicaltrials.gov The trial successfully met its primary and key secondary endpoints at the end of the 12-week double-blind period. bauschhealth.com

Patients treated with this compound showed a statistically significant improvement in the primary endpoint, which was the mean change in the modified Mayo Score at day 85, compared to placebo (-2.3 vs. -1.6). bauschhealth.com Furthermore, a significantly higher percentage of patients receiving amiselimod achieved clinical remission and endoscopic improvement. bauschhealth.com

Table 2: Topline Efficacy Results of Phase II Trial in Ulcerative Colitis (Day 85)

| Outcome | This compound | Placebo | p-value |

|---|---|---|---|

| Mean Change in Modified Mayo Score | -2.3 | -1.6 | 0.002 |

| Clinical Remission | 32.4% | 17.8% | 0.007 |

| Endoscopic Improvement | 42.7% | 23.4% | <0.001 |

Data sourced from a Bausch Health press release. bauschhealth.com

The Phase II study (NCT04857112) in subjects with mild to moderate ulcerative colitis has completed its 12-week double-blind treatment period. bauschhealth.comclinicaltrials.gov The trial was designed with an open-label extension period of up to 36 weeks, which is currently ongoing to continue assessing the treatment. bauschhealth.comclinicaltrials.gov Following the positive results, the program is planned to advance into Phase III trials after discussions with regulatory agencies. bauschhealth.com This trial is listed as "active, not recruiting" as of late 2023. clinicaltrials.gov Other Phase II trials investigating this compound in Crohn's disease, another form of IBD, have been completed. patsnap.com

Clinical Remission and Endoscopic Improvement Outcomes

Crohn's Disease

This compound, an oral selective sphingosine-1-phosphate 1 (S1P1) receptor modulator, has been investigated for its potential therapeutic efficacy in Crohn's disease. nih.govnih.gov The primary focus of these investigations has been to determine its ability to induce a clinical response and remission in patients with moderate to severe active disease.

A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of amiselimod in patients with moderate to severe active Crohn's disease. nih.govmdpi.com The study enrolled 78 patients who were randomized to receive either amiselimod 0.4 mg or a placebo for a 12-week treatment period. nih.gov

The primary endpoint was the proportion of participants achieving a clinical response, defined as a reduction of at least 100 points in the Crohn's Disease Activity Index (CDAI) from baseline at Week 12. nih.gov The results indicated that amiselimod was not superior to placebo in inducing a clinical response. nih.gov There was no significant difference in the percentage of patients achieving a CDAI 100 response between the amiselimod group (48.7%) and the placebo group (54.1%). nih.gov Secondary endpoint analyses further supported this primary finding, showing no superior efficacy for amiselimod compared to placebo in achieving clinical remission. nih.govmdpi.com

Table 1: Clinical Response in Patients with Crohn's Disease at Week 12

| Treatment Group | Number of Patients | Clinical Response (CDAI ≥100 reduction) | Odds Ratio (95% CI) |

|---|---|---|---|

| Amiselimod 0.4 mg | 40 | 48.7% | 0.79 (0.31, 1.98) |

| Placebo | 38 | 54.1% |

Data sourced from a Phase IIa clinical trial. nih.gov

Following the initial 12-week study, a Phase II open-label, multicenter extension study was planned to evaluate the long-term safety and efficacy of amiselimod in subjects with moderate to severe active Crohn's disease who completed the initial trial. patsnap.com The objective of this extension study (NCT02389790) was to gather further data on the compound's performance over a more extended period. patsnap.com However, detailed results regarding the long-term efficacy and safety outcomes from this specific extension study are not extensively reported in the available literature.

Clinical Response and Remission Outcomes

Phase II Clinical Trials of this compound in Multiple Sclerosis

Amiselimod has been assessed as a potential treatment for relapsing-remitting multiple sclerosis (RRMS), with a focus on its ability to control disease activity as measured by both clinical and magnetic resonance imaging (MRI) outcomes. researchgate.netnih.gov

The MOMENTUM trial, a Phase II, double-blind, placebo-controlled study, evaluated the efficacy of amiselimod in 415 patients with active RRMS over 24 weeks. nih.govjwatch.org The primary endpoint was the total number of gadolinium-enhanced (GdE) T1-weighted lesions on monthly brain MRI scans from weeks 8 to 24. nih.gov

The study found that amiselimod significantly reduced the number of GdE T1-weighted lesions at doses of 0.2 mg and 0.4 mg when compared to placebo. researchgate.netnih.gov The median total number of lesions was significantly lower in these higher-dose groups. nih.gov Compared with placebo, new GdE lesions were reduced by 61% in the 0.2-mg group and 77% in the 0.4-mg group. jwatch.orgresearchgate.net By week 24, a significant portion of patients in the higher-dose groups were free of any GdE lesions. jwatch.org

Table 2: Efficacy of Amiselimod on GdE T1-Weighted Lesions in RRMS (Weeks 8-24)

| Treatment Group | Median Number of Lesions | Median Difference vs. Placebo (95% CI) | p-value | Patients Free of GdE Lesions (at Week 24) |

|---|---|---|---|---|

| Placebo | 1.6 | - | - | N/A |

| Amiselimod 0.1 mg | 2.0 | 0.0 (-1.0 to 0.0) | 0.7517 | N/A |

| Amiselimod 0.2 mg | 0.0 | -1.0 (-1.0 to 0.0) | 0.0021 | 85% |

| Amiselimod 0.4 mg | 0.0 | -1.0 (-1.2 to 0.0) | 0.0003 | 91% |

Data sourced from the MOMENTUM Phase II clinical trial. nih.govjwatch.org

An extension of the MOMENTUM study was conducted to assess the safety and efficacy of amiselimod over a total period of 96 weeks (approximately 2 years). nih.gov Of the 415 patients in the core study, 367 entered the extension phase. nih.gov

The results of this extension study demonstrated that the dose-dependent effect of amiselimod on both clinical and MRI-related outcomes was sustained over the long-term period. researchgate.netnih.gov Patients who continued their original amiselimod treatment maintained the therapeutic benefits, and those who were switched from placebo to active treatment experienced a similar control of disease activity. nih.gov These findings suggest that for up to two years of treatment, amiselimod was effective in controlling disease activity in patients with RRMS. nih.gov

Impact on Gadolinium-Enhanced T1-Weighted Lesions

Overall Clinical Tolerability and Adverse Event Profiles of this compound

Across clinical trials in different autoimmune conditions, amiselimod has been assessed for its general tolerability and the profile of adverse events.

In the 24-week MOMENTUM trial for multiple sclerosis, the incidence of treatment-emergent adverse events was similar between the amiselimod and placebo groups. researchgate.netnih.gov The most frequently reported adverse events were headache and nasopharyngitis. nih.gov No serious treatment-emergent adverse event was reported for more than one patient in any single group. researchgate.netnih.gov

The long-term extension study in multiple sclerosis, lasting up to 96 weeks, further supported the tolerability of amiselimod. nih.gov Over the two-year period, the most common adverse events reported included headache, decreased lymphocyte count, nasopharyngitis, and MS relapse. nih.gov Importantly, no serious opportunistic infections, macular edema, or malignancies were reported, and no bradyarrhythmia of clinical concern was observed. nih.gov Studies in healthy volunteers also noted a lack of clinically significant bradycardia. nih.gov

Pharmacokinetic and Pharmacodynamic Characterization of Amiselimod Hydrochloride

Absorption and Biotransformation Kinetics of Amiselimod (B1664909) Hydrochloride

Amiselimod hydrochloride, also known as MT-1303, is an orally administered prodrug that undergoes in vivo conversion to its pharmacologically active metabolite, amiselimod phosphate (B84403) ((S)-amiselimod phosphate or MT-1303-P). nih.govaxonmedchem.commedchemexpress.com This biotransformation is carried out by sphingosine (B13886) kinases. nih.gov Following a single oral administration of 0.4 mg of radiolabeled amiselimod in healthy male subjects, the parent compound, amiselimod, reached its maximum plasma concentration (Cmax) at a median time of 12 hours post-dose. nih.gov The subsequent decline in plasma concentration was characterized by a long half-life of 451 hours. nih.gov

The active metabolite, amiselimod phosphate, was the most abundant metabolite detected in plasma, constituting 42.6% of the total radioactivity's area under the plasma concentration-time curve (AUC). nih.gov This highlights the efficiency of the conversion process and the significant systemic exposure to the active form of the drug. The long half-life of both amiselimod and its active phosphate metabolite (approximately 380-420 hours in humans) results in a slow accumulation to a steady-state concentration over a period of about 10 weeks. google.comresearchgate.net

The rate of conversion of amiselimod to its active phosphate form is a key characteristic, designed to be slower compared to the first-generation S1P receptor modulator, fingolimod (B1672674). nih.gov This gradual bioactivation is thought to contribute to its favorable cardiac profile. researchgate.netnih.gov In vitro studies using human cells demonstrated this difference in conversion kinetics. When human embryonic kidney (HEK293) cells or human cardiac myocytes (HCMs) were incubated with amiselimod, the active metabolite, amiselimod phosphate, was first detected after 6 hours. researchgate.netnih.gov After 12 hours of incubation, the concentration of amiselimod phosphate was approximately half that of fingolimod phosphate produced from fingolimod under the same conditions. researchgate.net

| Parent Compound | Active Metabolite | Relative Concentration at 12h |

|---|---|---|

| Amiselimod | Amiselimod Phosphate | ~50% of Fingolimod-P |

| Fingolimod | Fingolimod Phosphate | Reference Level |

Tissue Distribution and Clearance of this compound

Following oral administration, amiselimod and its metabolites are distributed throughout the body and are eliminated through multiple pathways. nih.gov A mass balance study in healthy male volunteers showed that after 57 days, approximately 91.16% of the administered radioactive dose was recovered. nih.gov The primary routes of excretion were through feces (55.84%) and urine (35.32%). nih.gov

The parent compound, amiselimod, was the major component found in feces, accounting for 89.8% of the radioactivity in fecal samples (representing 25.49% of the total dose). nih.gov In contrast, the most significant metabolite in urine was HU4 (3066434), which made up 28.1% of the radioactivity in urine samples (4.05% of the total dose). nih.gov The low excretion of unchanged amiselimod and its active phosphate metabolite via the kidneys suggests that renal impairment is unlikely to significantly alter the drug's pharmacokinetics. nih.gov The long elimination half-life of amiselimod and its active metabolite indicates slow clearance from the body. google.com

Preclinical studies in rats were conducted to determine the distribution of amiselimod's active metabolite in heart tissue, a key factor in the cardiac effects of S1P receptor modulators. nih.govresearchgate.net After oral administration of 1 mg/kg of amiselimod or fingolimod to rats, the concentration of the respective active phosphate metabolites was measured in both plasma and heart tissue. nih.gov The results showed that the concentration of amiselimod phosphate in rat heart tissue was lower than that of fingolimod phosphate. nih.govresearchgate.netabmole.com This lower distribution to cardiac tissue is believed to contribute to the minimal cardiac effects observed with amiselimod. nih.govresearchgate.net

| Active Metabolite | Relative Concentration in Heart Tissue |

|---|---|

| Amiselimod Phosphate | Lower |

| Fingolimod Phosphate | Higher |

Pharmacodynamic Markers of S1P Receptor Modulation by this compound

The primary pharmacodynamic effect of amiselimod, consistent with its mechanism as an S1P receptor modulator, is the reduction of lymphocytes in peripheral blood. nih.govnih.gov By acting as a functional antagonist at the S1P1 receptor on lymphocytes, amiselimod phosphate inhibits their egress from secondary lymphoid organs. nih.govgoogle.complos.org This leads to a redistribution of lymphocytes, decreasing their number in the circulation and reducing their infiltration into inflamed tissues. nih.govplos.org This reduction in peripheral lymphocyte count serves as a key biomarker for the biological activity of amiselimod and other drugs in its class. researchgate.net

Clinical studies in healthy subjects have demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts following amiselimod administration. nih.gov In a study where subjects received daily doses for 21 days, a gradual reduction in lymphocyte counts was observed, with levels appearing to stabilize around day 14. nih.govresearchgate.net The nadir in absolute lymphocyte counts (ALCs) was reached around day 27 in a separate dose-titration study. nih.gov

The extent of lymphocyte reduction is significant. For instance, after 21 days of dosing, trough lymphocyte counts decreased by approximately 60% to 66% at doses of 0.5 mg and 0.75 mg. nih.gov This level of reduction is considered to be within the range that correlates with therapeutic efficacy in autoimmune diseases like multiple sclerosis. nih.gov

| Amiselimod Daily Dose | Mean Trough Lymphocyte Reduction from Baseline |

|---|---|

| 0.5 mg | ~60% - 66% |

| 0.75 mg | ~60% |

A clear relationship exists between the exposure to amiselimod and its immunological effects, as measured by the reduction in peripheral lymphocyte counts. nih.gov In a multiple ascending-dose study, a dose-dependent reduction in lymphocytes was observed in healthy subjects. nih.gov However, the effect appeared to approach a plateau at higher doses, with similar lymphocyte count profiles noted between the 0.5 mg and 0.75 mg doses by day 21. nih.gov

Pharmacokinetic/pharmacodynamic analysis from a Phase 1 study confirmed this relationship, showing that an abbreviated dose-titration regimen could achieve steady-state concentrations for the therapeutic 0.4 mg dose within 14 days, with expected decreases in absolute lymphocyte counts observed. nih.gov The sustained reduction in lymphocyte counts, even after discontinuation of the drug, points to a persistent therapeutic effect, which is consistent with the long half-life of amiselimod and its active metabolite. google.com

Biomarker Discovery and Translational Aspects for Amiselimod Hydrochloride

Identification of Predictive and Prognostic Biomarkers for Amiselimod (B1664909) Hydrochloride Response

The identification of reliable biomarkers is central to optimizing the therapeutic use of amiselimod hydrochloride. Research has focused on pharmacodynamic markers that confirm the drug's mechanism of action, as well as markers that could predict or reflect clinical response in various autoimmune conditions.

The primary pharmacodynamic effect of amiselimod is the reduction of peripheral blood lymphocytes. This serves as a direct biomarker of target engagement. Preclinical and clinical studies have detailed the specific effects on various immune cell populations.

In murine models of systemic lupus erythematosus (SLE), treatment with amiselimod resulted in a significant reduction in circulating T cells (including CD4+ T cells) and B cells. gastroenterologyandhepatology.net Furthermore, the therapy was shown to inhibit the infiltration of pathogenic autoreactive T cells into target organs, such as the kidneys in lupus nephritis models. nih.gov Specifically, amiselimod curtails the tissue infiltration of colitogenic T helper 1 (Th1) and Th17 cells, which are key drivers of inflammation in models of chronic colitis. ecco-ibd.eunih.gov Research in a murine nonalcoholic steatohepatitis (NASH) model also demonstrated that amiselimod can alter intrahepatic leukocyte populations, causing a reduction in T cells and B cells, although this effect was more modest under conditions of nutrient excess. oup.comnih.gov

Clinical studies in humans confirm this fundamental effect. A phase Ib trial in patients with SLE showed a decrease in peripheral blood lymphocyte count across all subjects treated with amiselimod. nih.gov Similarly, a phase II study in Crohn's disease demonstrated a significant reduction in mean lymphocyte counts by week 4 of treatment. oup.com The magnitude of this lymphocyte reduction is considered a key pharmacodynamic biomarker. ecco-ibd.euoup.com

Table 1: Effect of Amiselimod on Circulating Immune Cell Subsets in Preclinical Models This table is interactive. You can sort and filter the data.

| Cell Subset | Effect | Disease Model | Source(s) |

|---|---|---|---|

| Total Lymphocytes | Marked Reduction | SLE, Crohn's Disease | gastroenterologyandhepatology.netnih.govoup.com |

| T Cells (Total) | Marked Reduction | SLE, NASH | gastroenterologyandhepatology.netoup.com |

| CD4+ T Cells | Marked Reduction | SLE | gastroenterologyandhepatology.net |

| B Cells | Marked Reduction | SLE, NASH | gastroenterologyandhepatology.netoup.com |

| Th1 Cells | Reduced Tissue Infiltration | Chronic Colitis, SLE | ecco-ibd.eunih.govnih.gov |

| Th17 Cells | Reduced Tissue Infiltration | Chronic Colitis, SLE | ecco-ibd.eunih.govnih.gov |

| Double-Negative T Cells | Reduced Tissue Infiltration | SLE | nih.gov |

| CD11b+ Myeloid Cells | Proportional Increase | NASH | oup.com |

By preventing the migration of key inflammatory cells like Th1 and Th17, amiselimod indirectly modulates the cytokine and chemokine environment at sites of inflammation.

While specific omics-based biomarker discovery studies for amiselimod have not been detailed in publicly available literature, these high-throughput technologies hold significant potential for advancing personalized medicine in the context of S1P modulator therapy. nih.govnih.govnuvisan.com

Genomics and Transcriptomics: These approaches could identify genetic polymorphisms in the S1P signaling pathway (e.g., S1P1 receptor, sphingosine (B13886) kinases) that may influence individual responses to amiselimod. nih.gov Transcriptomic analysis of peripheral blood mononuclear cells or tissue biopsies before and during treatment could reveal gene expression signatures associated with clinical efficacy, helping to elucidate molecular mechanisms of response or non-response. nih.govnuvisan.com

Proteomics: Proteomic analysis can be used to identify protein biomarkers in blood or tissue that change in response to amiselimod. scielo.org.mx This could include changes in levels of inflammatory proteins, cell adhesion molecules, or other markers related to lymphocyte trafficking and immune activation, providing a more detailed picture of the drug's biological effects.

Metabolomics: This technology studies the profile of small-molecule metabolites. It could uncover metabolic signatures that predict how a patient will process amiselimod or respond to its immunomodulatory effects. nih.gov This may lead to the identification of novel biomarkers related to the drug's metabolic pathway or downstream immunological consequences.

The ultimate goal of applying these omics technologies is to uncover novel, predictive biomarkers that can be integrated into clinical practice for improved patient outcomes. scielo.org.mxmedrxiv.org

Cytokine and Chemokine Profiles

Development of Stratification Strategies for Patient Response to this compound

Effective patient stratification is essential to maximize the benefit of amiselimod. Current and potential strategies are largely based on the drug's mechanism of action and data from clinical trials.

A primary stratification approach involves the use of pharmacodynamic and established inflammatory biomarkers. A phase II trial in Crohn's disease required patients to have elevated inflammatory biomarkers at baseline for inclusion. oup.comoup.com However, monitoring of serum C-reactive protein (CRP) and fecal calprotectin during the trial did not show significant differences between treatment and placebo groups. oup.commdpi.com

The most promising predictive biomarker appears to be the pharmacodynamic response itself—the extent of peripheral lymphocyte reduction. In the Crohn's disease trial, a weaker-than-expected lymphocyte reduction was cited as a potential contributor to the lack of clinical efficacy, suggesting that achieving a certain threshold of lymphocyte suppression may be necessary for a therapeutic effect. ecco-ibd.euoup.com

Therefore, a potential stratification strategy could involve:

Baseline Assessment: Selecting patients with objective evidence of active inflammation (e.g., elevated CRP or fecal calprotectin). oup.comnih.govxiahepublishing.com Baseline lymphocyte counts are also a critical safety consideration, with clinical trials excluding patients with counts below a certain threshold (e.g., <0.80 × 10⁹/L) to avoid severe lymphopenia. clinicaltrials.gov

On-treatment Monitoring: Using early on-treatment lymphocyte counts as a predictive biomarker. Patients who achieve a target level of lymphocyte reduction within the first few weeks of therapy may be more likely to experience a clinical response.

Disease-Specific Markers: In diseases like SLE, a reduction in disease-specific autoantibodies, such as anti-dsDNA antibodies, serves as an exploratory efficacy biomarker and could be used to monitor response. nih.gov

Integrative Translational Research Methodologies for this compound

The development of amiselimod has been supported by a range of integrative translational research methods that bridge preclinical findings with clinical outcomes.

The foundation of this research lies in preclinical pharmacology, including:

In Vitro Assays: Characterizing the binding affinity and selectivity of the active metabolite, amiselimod phosphate (B84403), for the five human S1P receptor subtypes. nih.gov

Animal Models: Utilizing various murine models of autoimmune disease to establish proof-of-concept and understand the mechanism of action. These include models for chronic colitis, lupus nephritis (MRL/lpr and NZBWF1 mice), and nonalcoholic steatohepatitis. nih.govnih.govpatsnap.com

Advanced Cellular Analysis: Employing techniques like flow cytometry to quantify changes in immune cell populations in blood and tissues, and intracellular cytokine staining to measure the reduction of cytokine-producing T cells at inflammatory sites. nih.govnih.gov

These preclinical findings are then translated into human studies through:

Phase I-II Clinical Trials: These studies systematically evaluate the pharmacokinetics (drug and metabolite concentrations) and pharmacodynamics (peripheral lymphocyte counts) in both healthy subjects and patient populations. nih.govnih.gov

Biomarker Integration: Clinical trials for inflammatory bowel disease incorporate established biomarkers like CRP and fecal calprotectin alongside clinical activity scores (e.g., Crohn's Disease Activity Index [CDAI], modified Mayo Score) and endoscopic assessments to provide a multi-faceted view of treatment efficacy. oup.comclinicaltrials.gov

This integrated approach, connecting molecular mechanism to cellular effects in animals and finally to pharmacodynamic and clinical outcomes in humans, is fundamental to the translational pathway for amiselimod.

Future Directions and Unanswered Questions in Amiselimod Hydrochloride Research

Exploration of Additional Therapeutic Indications for Amiselimod (B1664909) Hydrochloride

Initially developed with a focus on autoimmune diseases like multiple sclerosis, psoriasis, and inflammatory bowel diseases, the mechanism of amiselimod suggests its potential utility across a broader spectrum of conditions. newdrugapprovals.org Future research should systematically explore its efficacy in other autoimmune and inflammatory disorders.

Clinical trials have been conducted or are ongoing for several indications, including:

Multiple Sclerosis (MS): Phase 2 trials in relapsing-remitting MS have shown promising results, indicating a dose-dependent effect in controlling disease activity. nih.govmssociety.org.uk The development for MS was later discontinued (B1498344) in several regions. springer.com

Crohn's Disease: A Phase 2 trial in patients with moderate to severe Crohn's disease has been completed. patsnap.complos.org However, development for this indication has also been discontinued in some areas. springer.com

Ulcerative Colitis (UC): Amiselimod has shown potential in preclinical models of chronic colitis. plos.orgnih.gov A Phase 2 study evaluating its efficacy and safety in patients with mild to moderate UC is active, with positive topline results announced. clinicaltrials.govbauschhealth.combauschhealth.com This suggests that UC is a promising area for continued investigation. nih.gov

Systemic Lupus Erythematosus (SLE): A Phase 1b trial has been completed to evaluate the safety and efficacy of amiselimod in SLE patients. nih.gov Preclinical studies in murine models of lupus nephritis have also demonstrated its potential to inhibit disease progression. nih.govmedchemexpress.com

Psoriasis: Plaque psoriasis was an initial area of interest for amiselimod development. newdrugapprovals.org

Beyond these, the fundamental mechanism of sequestering lymphocytes in lymph nodes suggests potential applications in other T-cell mediated autoimmune diseases. patsnap.combauschhealth.com Further preclinical and clinical studies are warranted to investigate these possibilities.

Long-Term Efficacy and Safety Data for Amiselimod Hydrochloride Beyond Current Studies

While initial clinical trials have provided valuable short-term data, the chronic nature of the diseases amiselimod aims to treat necessitates a thorough understanding of its long-term effects.

A 96-week extension study of a Phase 2 trial in relapsing MS demonstrated that amiselimod was well-tolerated and maintained its dose-dependent efficacy in controlling disease activity over two years. nih.gov An open-label extension of a Phase 2 study in ulcerative colitis is currently ongoing to gather longer-term data. bauschhealth.com

Future research should focus on:

Sustained Efficacy: Longitudinal studies are needed to determine if the initial therapeutic benefits are maintained over several years of continuous treatment.

Long-Term Safety Profile: Continuous monitoring in long-term extension studies and post-marketing surveillance will be crucial to identify any rare or delayed adverse events. This includes monitoring for potential risks that have been associated with other S1P receptor modulators.

Research into Potential Drug Interactions with this compound

A comprehensive understanding of amiselimod's drug-drug interaction profile is essential for its safe clinical use, especially in patient populations that may be on multiple medications for comorbidities. It has been suggested that drug-drug interactions are expected to be negligible. nih.gov However, dedicated studies are needed to confirm this.

Future research should include:

Cytochrome P450 (CYP) Enzyme Interactions: Investigating the potential for amiselimod or its active metabolite, amiselimod phosphate (B84403), to inhibit or induce major CYP enzymes.

Transporter-Mediated Interactions: Assessing whether amiselimod is a substrate or inhibitor of key drug transporters.

Interactions with Commonly Co-administered Drugs: Conducting specific studies to evaluate interactions with medications frequently used by patients with autoimmune diseases, such as immunosuppressants, anti-inflammatory drugs, and symptomatic treatments.

Optimizing Therapeutic Strategies and Patient Management with this compound

To maximize the therapeutic benefit of amiselimod while minimizing potential risks, research is needed to refine treatment strategies and patient management protocols.

Key areas for investigation include:

Biomarkers of Response: Identifying predictive biomarkers that can help select patients who are most likely to respond to amiselimod therapy. This could involve genetic markers, specific immune cell profiles, or other biological indicators.

Therapeutic Drug Monitoring: Exploring the utility of monitoring plasma concentrations of amiselimod or its active metabolite to optimize dosing and improve efficacy and safety.

Combination Therapies: Investigating the potential for combining amiselimod with other therapeutic agents to achieve synergistic effects or to treat refractory patients. The choice of combination agents would need to be carefully considered based on their mechanisms of action and safety profiles.

Switching Strategies: Establishing best practices for switching patients to and from amiselimod and other disease-modifying therapies.

Mechanistic Insights into Differential S1P Receptor Subtype Engagement and Clinical Outcomes of this compound

Amiselimod is a selective S1P1 receptor modulator. plos.org Its active metabolite, amiselimod phosphate (amiselimod-P), exhibits high potency for the S1P1 receptor and also has activity at the S1P5 receptor, with minimal activity at S1P4 and no significant activity at S1P2 or S1P3 receptors. nih.govresearchgate.net This selectivity is thought to contribute to its favorable cardiac safety profile compared to less selective S1P receptor modulators like fingolimod (B1672674). plos.orgnih.gov

Unanswered questions that require further research include:

Downstream Signaling Pathways: A deeper understanding of the specific intracellular signaling cascades activated by amiselimod-P binding to S1P1 and S1P5 receptors in different immune and non-immune cell types is needed. This could reveal novel aspects of its mechanism of action.

Correlation of Receptor Occupancy with Clinical Effects: Investigating the relationship between the degree of S1P1 receptor occupancy on target lymphocytes and clinical outcomes, such as the reduction in disease activity and the extent of lymphopenia. This could help in optimizing dosing regimens.

Differential Effects in Various Tissues: Exploring how the differential expression of S1P receptor subtypes in various tissues might influence the therapeutic effects and potential side effects of amiselimod.

The following table summarizes the S1P receptor subtype selectivity of amiselimod's active metabolite, amiselimod-P, in comparison to fingolimod's active metabolite, fingolimod-P.

| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |

| Amiselimod-P | Agonist | No distinct activity | No distinct activity | Minimal agonist activity | High selectivity |

| Fingolimod-P | Agonist | No distinct activity | Agonist | Agonist | Agonist |

| Data sourced from preclinical studies. nih.gov |

Further research into these areas will be instrumental in fully characterizing the therapeutic profile of this compound and defining its role in the management of autoimmune and inflammatory diseases.

Q & A

Q. What is the mechanism of action of Amiselimod hydrochloride in modulating S1P1 receptors?

this compound acts as a sphingosine-1-phosphate (S1P) receptor functional antagonist, selectively binding to S1P1 receptors on lymphocytes. This binding induces receptor internalization, sequestering lymphocytes in lymph nodes and preventing their migration to inflammatory sites. This mechanism reduces autoimmune responses in conditions like multiple sclerosis (MS) and ulcerative colitis (UC). Notably, its selectivity for S1P1 and S1P5 receptors (EC₅₀ = 0.075 nM and 0.47 nM, respectively) minimizes off-target effects on S1P2/3 receptors, which are associated with adverse cardiac events in other S1P modulators .

Q. How does Amiselimod's receptor selectivity compare to other S1P modulators like Fingolimod?

Amiselimod demonstrates higher selectivity for S1P1 and S1P5 receptors compared to Fingolimod, which also targets S1P3 (linked to bradycardia). In vitro Ca²⁺ mobilization assays show Amiselimod has negligible activity at S1P2/3 (EC₅₀ > 10,000 nM), whereas Fingolimod activates S1P3 (EC₅₀ = 0.033 nM). This selectivity profile reduces cardiac risks, as evidenced by telemetry studies in monkeys showing no heart rate changes with Amiselimod, unlike Fingolimod .

Q. What in vivo models are used to evaluate Amiselimod's efficacy in autoimmune diseases?

Chronic colitis mouse models are commonly employed. In these models, Amiselimod significantly reduces disease severity by lowering inflammatory cytokine levels and lymphocyte infiltration. Researchers measure outcomes like colon length, histopathology scores, and fecal biomarkers (e.g., calprotectin) to quantify efficacy .

Advanced Research Questions

Q. How do phase II clinical trial designs for Amiselimod in ulcerative colitis inform experimental rigor?

The 12-week, randomized, double-blind, placebo-controlled trial (N=320) used the Modified Mayo Score (MMS) as the primary endpoint, integrating clinical, endoscopic, and biomarker assessments. Key methodological considerations include:

- Dose-ranging : Testing 0.2 mg and 0.4 mg daily to establish dose-response relationships.

- Endpoint validation : Endoscopic improvement (Mayo subscore ≤1) and clinical remission (MMS ≤2) were secondary endpoints, validated against placebo (p<0.01).

- Safety monitoring : Rigorous adverse event tracking, particularly for infections and cardiovascular parameters .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) methodologies are critical in Amiselimod studies?

PK/PD analyses in healthy volunteers use:

- Multi-dose escalation : Assessing steady-state plasma concentrations (e.g., 0.4 mg QD achieves steady-state by day 13).

- Metabolite tracking : Quantifying active phosphorylated Amiselimod (Amiselimod-P) in plasma and tissues.

- Lymphocyte dynamics : Absolute lymphocyte count (ALC) is a key PD marker, with reductions correlating with S1P1 receptor modulation .

Q. How should researchers reconcile contradictory efficacy data between Crohn’s disease (CD) and ulcerative colitis (UC) trials?

In CD (NCT02378688), Amiselimod (0.4 mg) showed no significant difference vs. placebo in clinical response (48.7% vs. 54.1%), whereas UC trials demonstrated efficacy (32.4% remission vs. 17.8% placebo). Methodological considerations include:

- Disease heterogeneity : CD’s transmural inflammation vs. UC’s mucosal involvement may affect drug penetration.

- Endpoint selection : CD trials used CDAI-100, which has higher variability than MMS.

- Patient stratification : Subgroup analyses by disease severity or biomarkers (e.g., fecal calprotectin) may clarify discrepancies .

Q. What are the implications of Amiselimod’s cardiac safety profile for preclinical testing?

Preclinical studies should prioritize:

Q. How can in vitro receptor activity assays guide clinical dosing strategies?

EC₅₀ values from S1P receptor agonism assays (e.g., Ca²⁺ mobilization) inform dose selection to achieve target receptor occupancy. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.